molecular formula C15H18N4OS B14945243 3-amino-N-cyclopropyl-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

3-amino-N-cyclopropyl-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

Cat. No.: B14945243
M. Wt: 302.4 g/mol
InChI Key: NWTIYGORLHAHDS-UHFFFAOYSA-N
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Description

3-amino-N-cyclopropyl-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a thieno ring, and a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-cyclopropyl-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide typically involves multi-step organic reactions The cyclopropyl group is then added through a cyclopropanation reaction

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-cyclopropyl-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-amino-N-cyclopropyl-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-N-cyclopropyl-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-cyclopropyl-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide is unique due to its specific combination of functional groups and ring structures

Properties

Molecular Formula

C15H18N4OS

Molecular Weight

302.4 g/mol

IUPAC Name

3-amino-N-cyclopropyl-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide

InChI

InChI=1S/C15H18N4OS/c1-19-5-4-11-8(7-19)6-10-12(16)13(21-15(10)18-11)14(20)17-9-2-3-9/h6,9H,2-5,7,16H2,1H3,(H,17,20)

InChI Key

NWTIYGORLHAHDS-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4CC4)N

Origin of Product

United States

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